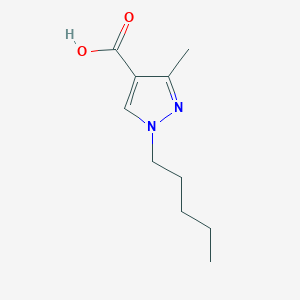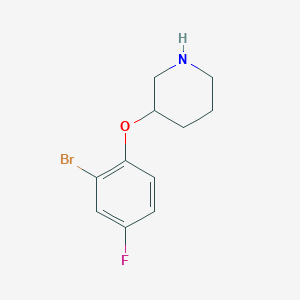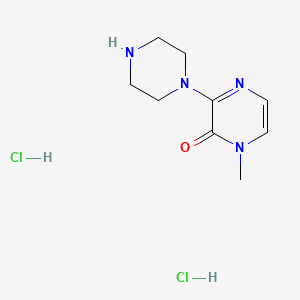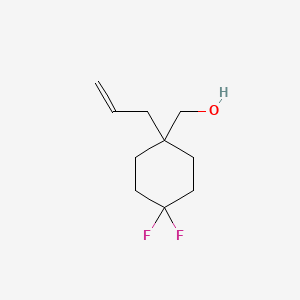![molecular formula C16H28N2O2 B13490064 tert-butyl N-[1-(aminomethyl)adamantan-2-yl]carbamate](/img/structure/B13490064.png)
tert-butyl N-[1-(aminomethyl)adamantan-2-yl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl N-[1-(aminomethyl)adamantan-2-yl]carbamate: is a compound that belongs to the class of adamantane derivatives Adamantane is a hydrocarbon with a unique cage-like structure, which imparts significant stability and rigidity to its derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(aminomethyl)adamantan-2-yl]carbamate typically involves the reaction of adamantanone with an appropriate amine and a tert-butyl carbamate protecting group. One common method involves the use of tert-butyl chloroformate as the carbamoylating agent. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: tert-butyl N-[1-(aminomethyl)adamantan-2-yl]carbamate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed:
Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives such as amines or alcohols.
Substitution: Formation of substituted adamantane derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, tert-butyl N-[1-(aminomethyl)adamantan-2-yl]carbamate is used as a building block for the synthesis of more complex molecules. Its rigid structure and stability make it an ideal candidate for creating novel materials and catalysts.
Biology: In biological research, this compound is studied for its potential as a drug delivery agent. The adamantane core can enhance the stability and bioavailability of therapeutic agents.
Medicine: In medicinal chemistry, derivatives of this compound are explored for their antiviral and anticancer properties. The unique structure of adamantane derivatives allows for the design of molecules that can interact with specific biological targets.
Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its stability and rigidity contribute to the durability and performance of these materials .
Wirkmechanismus
The mechanism of action of tert-butyl N-[1-(aminomethyl)adamantan-2-yl]carbamate involves its interaction with specific molecular targets. The adamantane core can interact with hydrophobic pockets in proteins, enhancing the binding affinity and specificity of the compound. Additionally, the carbamate group can undergo hydrolysis, releasing the active amine, which can then interact with biological targets .
Vergleich Mit ähnlichen Verbindungen
- tert-butyl N-[3-(aminomethyl)adamantan-1-yl]carbamate
- tert-butyl N-[2-(aminomethyl)adamantan-2-yl]carbamate
- N-Boc-ethylenediamine
Comparison:
- tert-butyl N-[3-(aminomethyl)adamantan-1-yl]carbamate: Similar structure but with the amino group at a different position, leading to different reactivity and applications.
- tert-butyl N-[2-(aminomethyl)adamantan-2-yl]carbamate: Similar structure but with the amino group at a different position, affecting its chemical properties and potential uses.
- N-Boc-ethylenediamine: Different core structure but similar carbamate protecting group, used in different synthetic applications .
Conclusion
tert-butyl N-[1-(aminomethyl)adamantan-2-yl]carbamate is a versatile compound with significant potential in various fields of research and industry. Its unique structure and stability make it an attractive candidate for the development of new materials, drugs, and industrial products.
Eigenschaften
Molekularformel |
C16H28N2O2 |
|---|---|
Molekulargewicht |
280.41 g/mol |
IUPAC-Name |
tert-butyl N-[1-(aminomethyl)-2-adamantyl]carbamate |
InChI |
InChI=1S/C16H28N2O2/c1-15(2,3)20-14(19)18-13-12-5-10-4-11(6-12)8-16(13,7-10)9-17/h10-13H,4-9,17H2,1-3H3,(H,18,19) |
InChI-Schlüssel |
LNGCVYCGDPKUPD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1C2CC3CC(C2)CC1(C3)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine dihydrochloride](/img/structure/B13489988.png)


![1-[(Tert-butoxy)carbonyl]-1-azaspiro[5.5]undecane-9-carboxylic acid](/img/structure/B13490007.png)
![6-chloro-N-[4-(3,4,5-trifluorophenyl)-1,3-thiazol-2-yl]pyridin-3-amine hydrochloride](/img/structure/B13490010.png)


![methyl[1-(1-methyl-1H-pyrazol-3-yl)ethyl]amine](/img/structure/B13490019.png)
![5-tert-butyl 2-methyl 3-iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2,5-dicarboxylate](/img/structure/B13490025.png)


![Methyl 1,2-dihydrospiro[indole-3,4'-piperidine]-6-carboxylate dihydrochloride](/img/structure/B13490050.png)


